molecular formula C9H11ClN2O B15069968 7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride CAS No. 1956318-04-9

7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride

Cat. No.: B15069968
CAS No.: 1956318-04-9
M. Wt: 198.65 g/mol
InChI Key: DYIDKYJZVVBRAN-UHFFFAOYSA-N
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Description

7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reduction of a nitro precursor followed by cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution could produce various substituted isoquinolines.

Scientific Research Applications

Chemistry

In chemistry, 7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound might be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active isoquinolines.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dihydroisoquinolin-3(4H)-one
  • 7-Nitro-1,2-dihydroisoquinolin-3(4H)-one
  • 7-Hydroxy-1,2-dihydroisoquinolin-3(4H)-one

Uniqueness

7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride is unique due to the presence of the amino group, which can significantly influence its chemical reactivity and biological activity

Properties

CAS No.

1956318-04-9

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

7-amino-2,4-dihydro-1H-isoquinolin-3-one;hydrochloride

InChI

InChI=1S/C9H10N2O.ClH/c10-8-2-1-6-4-9(12)11-5-7(6)3-8;/h1-3H,4-5,10H2,(H,11,12);1H

InChI Key

DYIDKYJZVVBRAN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CNC1=O)C=C(C=C2)N.Cl

Origin of Product

United States

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